

Application Notes & Protocols: Utilizing GPR109A Agonists to Investigate Fasting-Induced Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	GPR109 receptor agonist-2					
Cat. No.:	B1274631	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fasting and caloric restriction are known to induce profound changes in brain function and plasticity, enhancing cognitive performance and increasing resistance to injury and disease.[1][2][3] A key metabolic shift during fasting is the production of ketone bodies, particularly β-hydroxybutyrate (BHB).[1][2] BHB serves not only as an alternative energy source for neurons but also as a signaling molecule, acting as the primary endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4][5][6][7][8]

GPR109A is a Gi-protein coupled receptor initially identified in adipocytes and immune cells, where it mediates anti-lipolytic and anti-inflammatory effects.[7][9][10] Its activation by BHB during fasting suggests a crucial role in the "cross-talk" between metabolic and cellular signaling pathways.[9] Recent evidence indicates that GPR109A is also expressed in the nervous system, including the adrenal medulla and potentially in central neurons and glial cells, where it is implicated in regulating neuroinflammation and synaptic plasticity.[6][7][11][12][13] [14]

The use of specific GPR109A agonists, such as the pharmacological agent niacin (nicotinic acid) and other synthetic compounds, provides a powerful tool to pharmacologically mimic and dissect the molecular mechanisms underlying fasting-induced plasticity.[4][6] These application notes provide a comprehensive guide, including detailed protocols and data, for researchers

aiming to use GPR109A agonists to explore the intricate relationship between metabolic state and neuronal adaptability.

Data Presentation

Quantitative data for common GPR109A agonists and their observed effects on plasticity-related markers are summarized below.

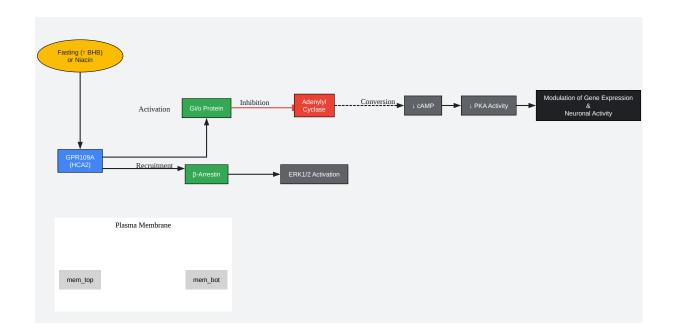
Table 1: Characteristics of Common GPR109A Agonists

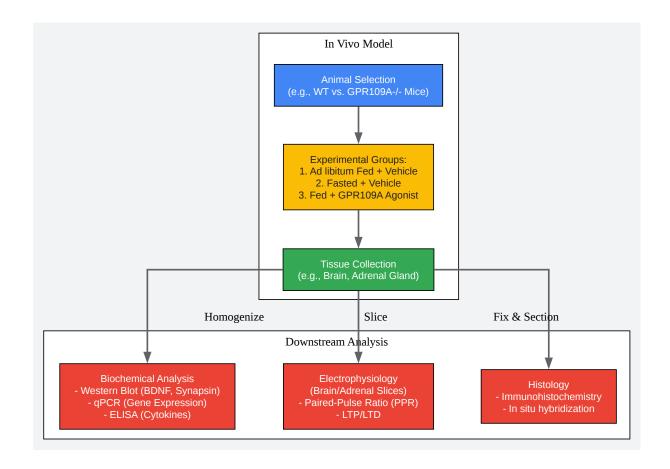
Agonist	Туре	Affinity (EC50)	Primary Tissue/Cell Targets	Key Characteristic s
β- hydroxybutyrate (BHB)	Endogenous	~700-800 μM[4] [7][8]	Adipocytes, Immune Cells, Neurons, RPE Cells[5][6][7]	Natural ligand produced during fasting/ketosis; also acts as an HDAC inhibitor. [1][3]
Niacin (Nicotinic Acid)	Pharmacological	~100 nM[8][15]	Adipocytes, Immune Cells, Macrophages, RPE Cells[5][9]	High-affinity agonist; widely used in research and clinically for dyslipidemia.[9] Can cause flushing side effects.[16]
Butyrate	Endogenous	Millimolar range	Colonocytes, Immune Cells[17][18]	Short-chain fatty acid from gut microbiota fermentation; low-affinity GPR109A agonist.[17]
MK-0354	Synthetic	Potent (specific EC50 not cited)	GPR109A- expressing cells	A partial GPR109A agonist developed for clinical trials.[9]
Compound 5a (4-(phenyl)thio- 1H-pyrazole derivative)	Synthetic	45 nM[16]	GPR109A- expressing cells	G-protein-biased agonist with weaker β-arrestin recruitment

Methodological & Application

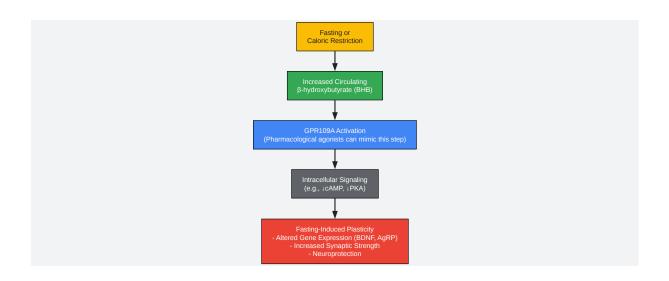
Check Availability & Pricing

				compared to niacin.[16]
Compound 16 (Pyrrole derivative)	Synthetic	Potent (specific EC₅o not cited)	GPR109A- expressing cells	Demonstrated prolonged in vivo efficacy in reducing non-esterified fatty acids compared to niacin.[19]


Table 2: Effects of GPR109A Agonists on Plasticity-Related Markers


Agonist(s)	Model System	Marker	Observed Effect	Reference
Niacin, BHB	Mouse Adrenal Medulla Slices	Synaptic Strength (Preganglionic → Chromaffin Cell)	Increased synaptic strength (mimics fasting effect).[6][12]	[6][12]
Niacin, BHB	Isolated Mouse Chromaffin Cells	Agouti-Related Peptide (AgRP) Expression	Increased AgRP immunoreactivity. [6][12]	[6][12]
Sodium Butyrate	Mouse Neuroblastoma N2a Cells	Brain-Derived Neurotrophic Factor (BDNF)	Increased BDNF levels.[7]	[7]
ВНВ	Mouse Hippocampal Neurons	Brain-Derived Neurotrophic Factor (BDNF)	Upregulated Bdnf gene expression.[3]	[3]
Niacin, BHB	ARPE-19 Cells (RPE cell line)	Pro-inflammatory Cytokines (IL-6, Ccl2)	Suppressed TNF-α-induced expression and secretion.[5]	[5]
Niacin	Conscious Rats (RVLM)	Glutamate Release, Reactive Oxygen Species (ROS)	Increased local glutamate release and ROS levels.[13]	[13]

Visualizations Signaling Pathways and Experimental Logic



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Intermittent metabolic switching, neuroplasticity and brain health PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Effects of Intermittent Fasting on Brain Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 12. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Utilizing GPR109A Agonists to Investigate Fasting-Induced Plasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274631#using-gpr109a-agonists-to-study-fasting-induced-plasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com